N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide

Description

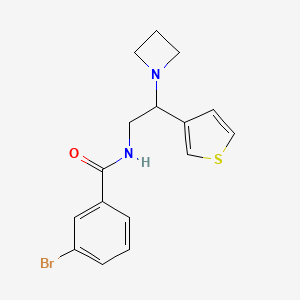

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a benzamide derivative characterized by a 3-bromo-substituted aromatic ring, a thiophen-3-yl moiety, and an azetidine (four-membered cyclic amine) group. This compound combines structural elements known to influence pharmacological and material properties. The bromine atom at the 3-position of the benzamide may enhance electrophilic reactivity or serve as a halogen bond donor, while the azetidine ring offers conformational rigidity and metabolic stability compared to linear amines. The thiophene group, a common bioisostere for phenyl rings, may improve solubility or modulate receptor interactions.

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c17-14-4-1-3-12(9-14)16(20)18-10-15(19-6-2-7-19)13-5-8-21-11-13/h1,3-5,8-9,11,15H,2,6-7,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIFNBOXZZAUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C18H21BrN2O

- Molecular Weight : 375.51 g/mol

- CAS Number : 2034568-09-5

Synthesis

The synthesis of this compound typically involves:

- Formation of the azetidine ring.

- Introduction of the thiophene moiety.

- Bromination at the aromatic position.

- Coupling with an amide group to yield the final product.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits selective antimicrobial activity against certain Gram-positive bacteria. For instance, it has shown efficacy against Bacillus subtilis but limited activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | X µg/mL (specific value needed) |

| This compound | Escherichia coli | Not active |

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | Y µM (specific value needed) |

| PC3 | Z µM (specific value needed) |

| A549 | W µM (specific value needed) |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : It may modulate pathways involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

- Disruption of Cellular Membranes : Particularly in bacterial cells, leading to increased permeability and cell death .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : This study found that treatment with the compound resulted in a significant reduction in cell viability compared to controls, indicating potential as a therapeutic agent .

- Antimicrobial Testing : A comparative study showed that while traditional antibiotics were effective against a broader range of bacteria, this compound's selective action against specific strains highlights its potential as a targeted therapy .

Scientific Research Applications

Cancer Research

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide has shown promising results as an anti-cancer agent. It acts primarily as an inhibitor of the B-Raf protein kinase, which is implicated in several cancers, including melanoma. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) in these cells .

Targeting Heat Shock Proteins

Recent research indicates that compounds similar to this compound may modulate heat shock proteins (Hsp70), which play a significant role in cancer cell survival and resistance to therapies. By inhibiting Hsp70 activity, these compounds could enhance the efficacy of existing cancer treatments .

Case Studies and Experimental Findings

Toxicity and Safety

The safety profile of this compound has been assessed in preliminary studies. While the compound shows promising therapeutic effects, detailed toxicity studies are required to establish safe dosage levels for potential clinical applications .

Comparison with Similar Compounds

Key Observations :

- Azetidine vs. Piperazine : The target compound’s azetidine group may confer greater metabolic stability and reduced steric hindrance compared to piperazine derivatives, which are bulkier and more flexible .

- Thiophene Positioning : The thiophen-3-yl group (vs. thiophen-2-yl) may alter electronic properties and binding interactions, as seen in imaging agents like PT-ADA-PPR .

Comparison with Piperazine-Benzamides :

- Piperazine derivatives (e.g., compounds in ) are synthesized via nucleophilic aromatic substitution or alkylation of bromoethoxy intermediates. For example, N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide reacts with substituted piperazines to yield D3 receptor ligands . The target compound’s synthesis would require analogous steps but with azetidine as the nucleophile.

Pharmacological and Physicochemical Properties

Hypothetical Pharmacological Profile :

- Receptor Binding: Piperazine-containing benzamides exhibit nanomolar affinity for D3 receptors, with substituents (e.g., chloro, methoxy) modulating selectivity . The target’s azetidine and bromine may similarly influence receptor interactions.

- Metabolic Stability : Azetidine’s smaller ring size may reduce oxidative metabolism compared to piperazine, as observed in other azetidine-containing drugs.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the azetidine-thiophene-ethyl backbone. A common approach includes:

- Nucleophilic substitution : Reacting a bromoethyl intermediate with azetidine to introduce the cyclic amine moiety.

- Amide coupling : Using 3-bromobenzoyl chloride or activated esters to form the benzamide group via reaction with the primary amine intermediate.

- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) and reverse-phase HPLC are employed for isolation .

Key Considerations : Reaction temperature (e.g., ice bath to room temperature), stoichiometric ratios (1.5 eq of reagents), and prolonged reaction times (48 hours) are critical for optimal yields (~48–63%) .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, verifying the azetidine, thiophene, and benzamide moieties.

- Mass Spectrometry (LC/MS) : Confirms molecular weight via [M+H]+ peaks.

- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the bromobenzamide group .

Methodological Note : For crystallography, SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve disordered regions .

Basic: How is the compound initially screened for biological activity in academic research?

- Receptor Binding Assays : Evaluate affinity for targets like dopamine or melatonin receptors using radioligand competition assays (e.g., MT1/MT2 receptor studies) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains to assess inhibitory potential .

Limitations : Initial screens often lack mechanistic depth; follow-up studies (e.g., cytotoxicity, pharmacokinetics) are required for therapeutic relevance.

Advanced: How can researchers optimize synthetic yields when scaling up the reaction?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amide coupling steps .

- Catalysis : Introduce mild bases (e.g., N,N-diisopropylethylamine) to deprotonate intermediates and accelerate reaction kinetics .

- Temperature Control : Gradual heating (e.g., room temperature to reflux) minimizes side reactions like hydrolysis .

Case Study : Substituting bromide leaving groups with tosylates in analogous compounds improved substitution efficiency by 20% .

Advanced: How should researchers resolve contradictions between NMR and mass spectrometry data?

- Isotopic Pattern Analysis : Verify bromine’s characteristic doublet in MS to confirm incorporation.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the ethyl linker .

- Supplementary Techniques : X-ray crystallography or IR spectroscopy can validate functional groups if ambiguity persists .

Example : A mismatch between theoretical and observed [M+H]+ peaks may indicate incomplete purification; repeat chromatography with adjusted gradients .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding poses at receptor active sites (e.g., dopamine D3 receptor).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends from analogous benzamides .

Validation : Cross-check computational predictions with experimental IC50 values from radioligand assays .

Advanced: How is stereochemical purity ensured during synthesis, given the compound’s chiral centers?

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.

- Crystallographic Analysis : Resolve racemic mixtures via co-crystallization with chiral resolving agents .

Challenge : Azetidine’s ring strain may promote epimerization; monitor reaction pH (<7) to suppress base-catalyzed isomerization .

Advanced: What strategies mitigate degradation during storage or biological assays?

- Light Sensitivity : Store in amber vials to prevent bromine-mediated photodegradation.

- Buffered Solutions : Use PBS (pH 7.4) with antioxidants (e.g., ascorbic acid) to stabilize the thiophene moiety in aqueous media.

- Lyophilization : Convert to stable powder form for long-term storage, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Analytical Monitoring : Track degradation products via LC-MS/MS and adjust storage conditions iteratively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.